(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde is a chiral compound with significant importance in organic chemistry It features a unique oxazole ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylacetaldehyde with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of 3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,5S)-3,5
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-11,14,16H/t14-,16+/m0/s1 |
InChI Key |
DZZFJEOFYVXIDI-GOEBONIOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=NO2)C3=CC=CC=C3)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=NO2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.